

Chlorotoluron-d6 chemical structure and CAS number 1219803-48-1

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Compound of Interest		
Compound Name:	Chlorotoluron-d6	
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A Comprehensive Technical Guide to Chlorotoluron-d6

CAS Number: 1219803-48-1

This technical guide provides an in-depth overview of **Chlorotoluron-d6**, a deuterated isotopologue of the herbicide Chlorotoluron. It is intended for researchers, scientists, and professionals in drug development and environmental analysis who require detailed information on its chemical properties, synthesis, and applications, particularly as an internal standard in quantitative analysis.

Chemical Identity and Structure

Chlorotoluron-d6 is the stable isotope-labeled version of Chlorotoluron, a widely used phenylurea herbicide.[1] The deuterium labeling is specifically on the two N-methyl groups, making it an ideal internal standard for mass spectrometry-based analytical methods.[2][3] Its CAS number is 1219803-48-1.[1]

IUPAC Name: 3-(3-chloro-4-methylphenyl)-1,1-bis(trideuteriomethyl)urea.[3] Synonyms: N'-(3-Chloro-4-methylphenyl)-N,N-(dimethyl-d6)urea, Tolurex-d6, Dicuran-d6. Molecular Formula: C₁₀H₇D₆ClN₂O.

The chemical structure of **Chlorotoluron-d6** is presented below.



Caption: 2D structure of **Chlorotoluron-d6** (CAS 1219803-48-1).

Physicochemical and Analytical Properties

Chlorotoluron-d6 is typically a white to off-white solid. Its properties are closely related to its non-labeled parent compound. The key quantitative data are summarized in the table below.

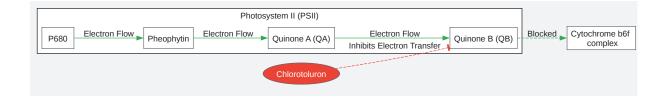
Property	Value	Source Compound
CAS Number	1219803-48-1	Chlorotoluron-d6
Molecular Weight	218.71 g/mol	Chlorotoluron-d6
Accurate Mass	218.1093	Chlorotoluron-d6
Appearance	White to Off-white Solid	Chlorotoluron-d6
Purity	≥98% (Chemical Purity); ≥98% (Deuterium Atom)	Chlorotoluron-d6
Melting Point	147-150 °C	Chlorotoluron
Water Solubility	70 mg/L (at 20-25 °C)	Chlorotoluron
log P	2.29 - 2.41	Chlorotoluron
Vapour Pressure	0.017 x 10 ⁻³ Pa (at 20 °C)	Chlorotoluron
Solubility (Organic)	Soluble in Acetone, Acetonitrile, Chloroform, Methanol	Chlorotoluron-d6

[Sources: 2, 3, 6, 7, 8]

Mechanism of Action (Parent Compound)

The herbicidal activity of Chlorotoluron, and by extension its deuterated analogue, stems from its role as an inhibitor of photosynthesis. It specifically targets Photosystem II (PSII) in the photosynthetic electron transport chain of plants. By blocking the Q₈ plastoquinone binding site, it prevents electron flow, thereby halting ATP production and ultimately leading to plant death.





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Caption: Inhibition of electron transport in Photosystem II by Chlorotoluron.

Applications in Research and Analysis

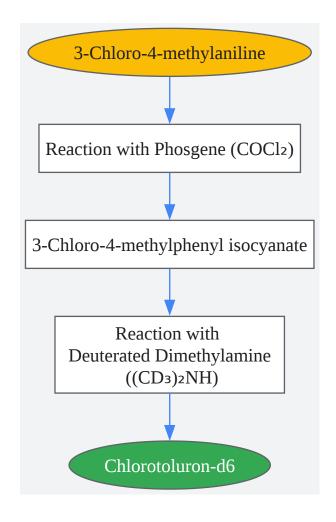
The primary application of **Chlorotoluron-d6** is as an internal standard for the quantification of Chlorotoluron in various matrices, such as environmental water and soil samples. Stable isotope-labeled standards are crucial in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) because they co-elute with the analyte of interest and exhibit nearly identical chemical behavior during sample extraction and ionization, correcting for matrix effects and variations in instrument response.

Deuteration can also influence the pharmacokinetic and metabolic profiles of molecules, making **Chlorotoluron-d6** a valuable tool in metabolic studies to investigate pathways like N-demethylation.

Experimental Protocols

The synthesis of Chlorotoluron involves a two-step process starting from a substituted aniline. The synthesis of **Chlorotoluron-d6** follows the same pathway, substituting standard dimethylamine with its deuterated counterpart in the final step.





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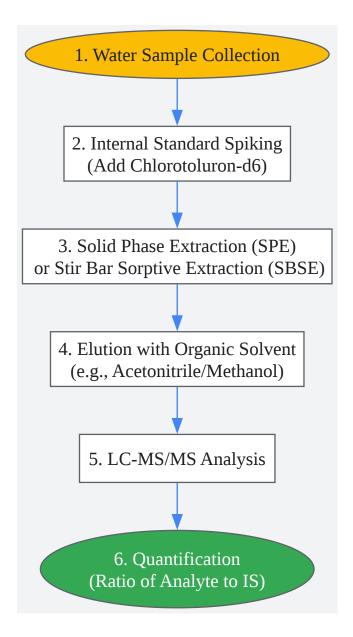
Caption: Conceptual workflow for the synthesis of Chlorotoluron-d6.

Methodology:

- Isocyanate Formation: 3-Chloro-4-methylaniline is reacted with phosgene (COCl₂) in an inert solvent. This reaction converts the primary amine group into a highly reactive isocyanate group (-N=C=O).
- Urea Formation: The resulting 3-chloro-4-methylphenyl isocyanate is then treated with deuterated dimethylamine ((CD₃)₂NH). The amine adds across the isocyanate double bond to form the final N,N-bis(trideuteriomethyl)urea product, **Chlorotoluron-d6**.
- Purification: The final product is purified, typically through recrystallization or chromatography, to achieve high chemical and isotopic purity.



This protocol outlines a general method for analyzing Chlorotoluron in water samples using **Chlorotoluron-d6** as an internal standard. The approach is based on established methods for pesticide analysis.



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Caption: Workflow for quantitative analysis of Chlorotoluron using an internal standard.

Methodology:

• Sample Preparation: A known volume of the water sample is collected.



- Internal Standard Spiking: A precise, known amount of **Chlorotoluron-d6** solution is added to the sample.
- Extraction: The sample is passed through a solid-phase extraction (SPE) cartridge or subjected to Stir Bar Sorptive Extraction (SBSE) to concentrate the analyte and the internal standard while removing interfering matrix components.
- Elution and Concentration: The trapped compounds are eluted from the extraction medium with a small volume of an appropriate organic solvent (e.g., acetonitrile). The eluate may be concentrated further under a stream of nitrogen.
- LC-MS/MS Analysis:
 - Chromatography: The extract is injected into a high-performance liquid chromatography (HPLC) system, typically with a reverse-phase C18 column, for separation.
 - Mass Spectrometry: The eluent from the HPLC is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Chlorotoluron and Chlorotoluron-d6 are monitored for high selectivity and sensitivity.
- Quantification: The concentration of Chlorotoluron in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard (Chlorotoluron-d6) against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Safety and Handling

Chlorotoluron-d6 should be handled with care in a laboratory setting. The parent compound, Chlorotoluron, is suspected of causing cancer and potentially damaging fertility or the unborn child. It is also very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. The material should be handled in a well-ventilated area or a fume hood. Store at room temperature away from light and moisture.



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References

- 1. medchemexpress.com [medchemexpress.com]
- 3. Chlorotoluron-d6 | CAS 1219803-48-1 | LGC Standards [lgcstandards.com]
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